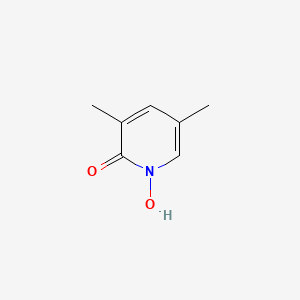
1-Hydroxy-3,5-dimethylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,5-dimethylpyridin-2-one is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 5 positions and a hydroxyl group at the 2 position, which is oxidized to form an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3,5-dimethylpyridin-2-one typically involves the oxidation of 2-Pyridinol, 3,5-dimethyl-. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using large reaction vessels. The process involves the addition of 2-chloropyridine, water, sodium tungstate, and concentrated sulfuric acid. The mixture is stirred and heated to around 55°C, followed by the slow addition of hydrogen peroxide. After the reaction is complete, the product is extracted and purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3,5-dimethylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: The N-oxide group can be reduced back to the hydroxyl group under specific conditions.
Substitution: The methyl groups at the 3 and 5 positions can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of higher N-oxide derivatives.
Reduction: Regeneration of 2-Pyridinol, 3,5-dimethyl-.
Substitution: Formation of halogenated derivatives such as 3,5-dimethyl-2-bromopyridine.
Scientific Research Applications
1-Hydroxy-3,5-dimethylpyridin-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,5-dimethylpyridin-2-one involves its interaction with molecular targets such as enzymes and metal ions. The N-oxide group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or the stabilization of metal complexes .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinol-1-oxide: Similar structure but without the methyl groups at the 3 and 5 positions.
2-Hydroxypyridine: Lacks the N-oxide group and the methyl substitutions.
2-Mercaptopyridine N-oxide: Contains a thiol group instead of a hydroxyl group.
Uniqueness
1-Hydroxy-3,5-dimethylpyridin-2-one is unique due to the presence of both the N-oxide group and the methyl substitutions, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
102074-62-4 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.154 |
IUPAC Name |
1-hydroxy-3,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(2)7(9)8(10)4-5/h3-4,10H,1-2H3 |
InChI Key |
FQUVDPJFXAAQDK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN(C1=O)O)C |
Synonyms |
2-Pyridinol,3,5-dimethyl-,1-oxide(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


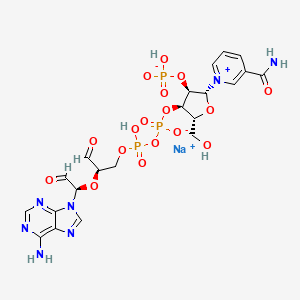
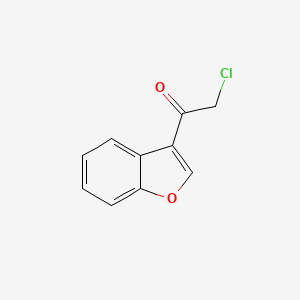
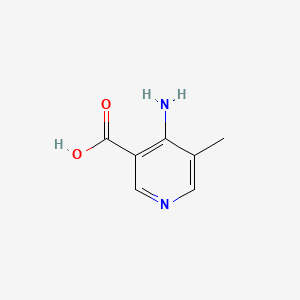
![4,17-Diethoxy-9,13,22,26-tetrahydroxy-7,20-dimethyl-16,30-dioxaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),5(10),6,8,13,18(23),19,21,25(29),26-dodecaene-11,24-dione](/img/structure/B561328.png)

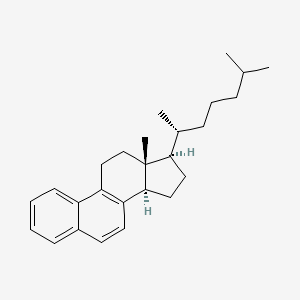

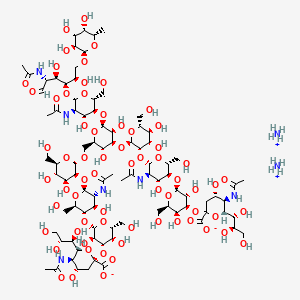
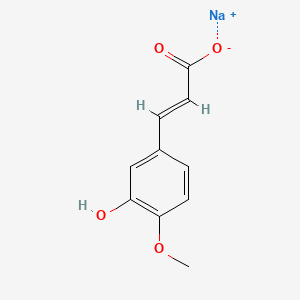

![[(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoate](/img/structure/B561342.png)
![Benzo[4,5]imidazo[2,1-f][1,2,4]triazine](/img/structure/B561343.png)
